6-(3,4-Difluorophenyl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3,4-difluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFAEHMYTGHWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=N2)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 6 3,4 Difluorophenyl Pyrazin 2 Amine
Structural Diversification of the 6-(3,4-Difluorophenyl)pyrazin-2-amine Motif
The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into functionalization of the pyrazine (B50134) ring, alterations to the difluorophenyl moiety, and the construction of hybrid molecules.
Chemical Functionalization of the Pyrazine Ring
The pyrazine ring of the title compound presents several avenues for structural diversification. The amino group and the carbon atoms of the heterocyclic ring are the primary sites for chemical reactions.
Halogenation: The pyrazine ring can be further functionalized through halogenation. The halogenation of 2-aminopyrazine (B29847) itself has been studied, providing routes to mono- and di-halogenated products. thieme.de For instance, using N-bromosuccinimide (NBS) in acetonitrile, it is possible to introduce bromine atoms onto the pyrazine ring. thieme.de The conditions can be controlled to achieve selective mono- or di-bromination. thieme.de This approach could potentially be applied to this compound to introduce additional reactive handles for further cross-coupling reactions or other transformations.
Modification of the Amino Group: The primary amino group at the 2-position of the pyrazine ring is a key site for functionalization. It can undergo a variety of reactions, including acylation, sulfonylation, and alkylation, to introduce new functional groups and build more complex molecules. For example, the amino group can be acylated with carboxylic acids or their derivatives to form amides. This is a common strategy to create hybrid molecules with potential biological activities. The condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride, has been reported to yield the corresponding amide, which can then undergo further Suzuki coupling reactions. mdpi.com
Table 2: Potential Functionalization Reactions of the Pyrazine Ring
| Reaction Type | Reagent/Conditions | Potential Product | Reference |
| Bromination | NBS, Acetonitrile, Microwave | Bromo-substituted derivative | thieme.de |
| Acylation | Carboxylic acid, TiCl4, Pyridine (B92270) | N-acylated derivative | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Base | Di-aryl pyrazine derivative | mdpi.com |
Modifications to the Difluorophenyl Moiety
The 3,4-difluorophenyl group also offers opportunities for structural modification, although these are generally less explored than modifications to the heterocyclic core. The fluorine atoms are relatively inert to typical substitution reactions. However, the aromatic ring can potentially undergo electrophilic aromatic substitution reactions, although the presence of the deactivating pyrazine ring and the two fluorine atoms would make such reactions challenging.
A more common strategy for modifying the phenyl ring involves starting with a differently substituted phenylboronic acid during the initial Suzuki coupling step. By using phenylboronic acids with additional functional groups, a wide variety of derivatives can be prepared. For instance, using a 4-cyanophenylboronic acid or a 4-methoxyphenylboronic acid in Suzuki coupling reactions with halogenated pyrimidines has been shown to be an effective way to introduce these functionalities into the final molecule.
Design and Synthesis of Hybrid Molecules Incorporating the Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. ieasrj.com The this compound scaffold is an excellent candidate for the development of such hybrid molecules due to its synthetic accessibility and the presence of a reactive amino group.
The synthesis of these hybrids typically involves the coupling of the this compound core with another bioactive molecule or scaffold. This is often achieved through the formation of an amide or a sulfonamide linkage with the 2-amino group of the pyrazine. For example, pyrazine-containing hybrids have been synthesized by linking them to other heterocyclic systems like coumarins or by incorporating them into larger, more complex structures. mdpi.com
A general approach to synthesizing a hybrid molecule would involve the acylation of this compound with a carboxylic acid derivative of another bioactive compound. This strategy allows for the modular construction of a diverse library of hybrid molecules with the potential for synergistic or novel biological activities. ieasrj.com The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions is a prime example of creating such hybrid structures, where the pyrazine-amine is linked to a thiophene (B33073) carboxamide moiety. mdpi.com
Structure Activity Relationship Sar Studies of 6 3,4 Difluorophenyl Pyrazin 2 Amine and Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of the 6-(3,4-Difluorophenyl)pyrazin-2-amine core is highly sensitive to the nature and position of various substituents on both the pyrazine (B50134) and phenyl rings, as well as modifications to the essential 2-amino group.
Impact of Substitution on the Pyrazine Ring (e.g., 5-chloro, 6-aryl)
Substitutions on the pyrazine ring can significantly modulate the biological profile of 6-aryl-pyrazin-2-amines. For instance, the introduction of a chlorine atom at the 5-position of the pyrazine ring has been explored in the context of antimycobacterial agents. Studies on a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which share a similar pyrazine core, have demonstrated that the 5-chloro substitution can lead to potent activity against Mycobacterium tuberculosis. researchgate.net This suggests that the electronic and steric properties imparted by the chloro group at this position can be favorable for interaction with biological targets.
The nature of the substituent at the 6-position of the pyrazine ring is also a critical determinant of activity. In a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which bear a related nitrogen-containing heterocyclic core, the nature of the 6-aryl group was found to be a key factor influencing their antileukemic activity. nih.gov While direct SAR data for 6-aryl substitution on the this compound scaffold is limited in the public domain, the general principles observed in related heterocyclic systems underscore the importance of the steric and electronic properties of the aryl group at this position for target engagement.
| Compound/Scaffold | Substitution | Biological Activity |
| 5-chloro-N-phenylpyrazine-2-carboxamides | 5-chloro on pyrazine ring | Potent antimycobacterial activity researchgate.net |
| 6-aryl-4-cycloamino-1,3,5-triazine-2-amines | 6-aryl on triazine ring | Influences antileukemic activity nih.gov |
Influence of Fluorine Pattern on the Phenyl Ring (e.g., 3,4-difluorophenyl vs. 2,6-difluorophenyl vs. 3,5-difluorophenyl analogues)
The substitution pattern of fluorine atoms on the phenyl ring is a well-established strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of 6-phenylpyrazin-2-amine (B1601585) analogues, the specific arrangement of fluorine atoms on the phenyl ring can have a profound impact on their biological activity, often by influencing the molecule's conformation and electronic distribution.
While direct comparative studies on the 3,4-difluoro, 2,6-difluoro, and 3,5-difluoro analogues of 6-phenylpyrazin-2-amine are not extensively detailed in publicly available literature, SAR studies on related kinase inhibitors highlight the importance of the fluorine substitution pattern. For example, in a series of 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives, the presence and position of fluorine atoms were crucial for their antimicrobial and cytotoxic activities. researchgate.net The 2,6-dichloro substitution on a phenylamino (B1219803) fragment has also been shown to be important for the biological activity of certain hybrid molecules. nih.gov These examples suggest that the fluorine pattern on the phenyl ring of this compound likely plays a critical role in its interaction with target kinases, with different patterns potentially leading to altered potency and selectivity.
| Phenyl Ring Substitution | General Impact on Related Scaffolds |
| 2,4-difluoro | Crucial for antimicrobial and cytotoxic activity in pyrimidine (B1678525) derivatives researchgate.net |
| 2,6-dichloro | Important for activity in certain hybrid molecules nih.gov |
Contribution of the Amino Group and its Derivatives
The 2-amino group on the pyrazine ring is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the hinge region of kinase enzymes. pharmablock.com Modification of this amino group can therefore have a significant impact on the compound's inhibitory activity.
Studies on related heterocyclic scaffolds, such as 2-aminopyrimidine (B69317) derivatives, have shown that substitution on the exocyclic amino group can dramatically influence potency and selectivity. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the introduction of a methyl group on the exocyclic amino group played a prominent role in conferring selectivity for the A1 adenosine (B11128) receptor. nih.gov Similarly, in the development of USP1/UAF1 deubiquitinase inhibitors based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold, modifications of the amine substituent were critical for achieving nanomolar potency. nih.gov These findings strongly suggest that the 2-amino group of this compound is a critical site for modification to optimize its biological activity. Derivatization of this amine could lead to enhanced potency, improved selectivity, and modulated physicochemical properties.
| Scaffold | Amino Group Modification | Impact on Biological Activity |
| 2-amino-4,6-diarylpyrimidine-5-carbonitriles | N-methylation | Conferred A1 adenosine receptor selectivity nih.gov |
| N-benzyl-2-phenylpyrimidin-4-amines | Amine substitution | Critical for nanomolar potency against USP1/UAF1 nih.gov |
Conformational Analysis and Ligand-Binding Hypotheses
The three-dimensional conformation of this compound and its interaction with the target's binding site are fundamental to its biological function. Molecular modeling studies, including docking and molecular dynamics simulations, are instrumental in elucidating these aspects. For many aminopyrazine-based kinase inhibitors, the pyrazine nitrogen atoms and the exocyclic amino group form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. pharmablock.com
Docking studies on related N-phenylpyrimidin-2-amine inhibitors of CDK2 have revealed the importance of specific residues, such as Gln85, Asp86, and Lys89, for selective inhibition. researchgate.net Similarly, molecular docking of pyrazole (B372694) derivatives has suggested a common mode of interaction at the ATP-binding sites of various kinases. bohrium.com It is hypothesized that this compound adopts a specific conformation that allows the 3,4-difluorophenyl group to occupy a hydrophobic pocket within the kinase active site, while the 2-aminopyrazine (B29847) core anchors the molecule to the hinge region. The fluorine atoms on the phenyl ring likely contribute to favorable electrostatic and hydrophobic interactions, enhancing binding affinity.
Optimization of Potency and Selectivity through Structural Modifications
The journey from a lead compound to a clinical candidate often involves extensive structural modifications to optimize potency and selectivity. For 6-aryl-2-aminopyrazine derivatives, this process typically involves a systematic exploration of substituents on both the pyrazine and aryl rings.
In the development of inhibitors for casein kinase 2 (CSNK2A), modifications at the 6-position of a 2,6-disubstituted pyrazine core were explored to enhance selectivity over PIM3 kinase. Switching from a 6-isopropylaminoindazole to a 6-isopropoxyindole resulted in a 30-fold preference for CSNK2A. nih.gov This highlights how subtle changes to a substituent can significantly impact the selectivity profile. Furthermore, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the introduction of a heteroaryl group with a nitrogen atom at the ortho-position to the pyrimidine core led to the best activity. nih.gov These examples demonstrate that a combination of modifications to the core scaffold and its substituents is often necessary to achieve the desired potency and selectivity.
| Scaffold | Structural Modification | Outcome |
| 2,6-disubstituted pyrazines (CSNK2A inhibitors) | 6-isopropoxyindole instead of 6-isopropylaminoindazole | 30-fold selectivity for CSNK2A over PIM3 nih.gov |
| 6-chloro-5-phenylpyrimidines | 2-heteroaryl with ortho-nitrogen | Enhanced anti-cancer activity nih.gov |
Scaffold Hopping and Bioisosteric Replacements from the Pyrazine Core
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to explore new chemical space, improve physicochemical properties, and circumvent patent limitations. nih.gov The pyrazine ring in this compound can be considered a bioisostere of other aromatic and heteroaromatic systems.
| Original Scaffold | Bioisosteric Replacement | Target/Application |
| Benzene (B151609) (in cabozantinib) | Pyridine (B92270) | c-Met kinase inhibitors mdpi.comnih.gov |
| Pyridazinone | Pyrazolo[1,5-a]pyridine (B1195680) | CSK kinase inhibitors nih.gov |
| Purine (B94841) | Pyrazolo[1,5-a]-1,3,5-triazine | CDK inhibitors nih.gov |
Pharmacological Activities and Pre Clinical Mechanistic Investigations in Vitro
Enzyme Inhibition Profiles
The core structure of 6-(3,4-difluorophenyl)pyrazin-2-amine, featuring a pyrazine (B50134) ring with an amine substituent and a difluorophenyl group, provides a versatile template for interaction with the ATP-binding sites of various protein kinases. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties and binding interactions.
Protein Kinase Inhibition by Pyrazin-2-amine Derivatives
Derivatives of aminopyrazine have been investigated for their inhibitory effects on a wide array of protein kinases. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine (B156593) region of ATP, while the substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the kinase domain.
While specific data on the direct inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-kit by this compound is not extensively documented in publicly available literature, the broader class of N-phenylpyrimidin-4-amine and related heterocyclic derivatives has shown activity against these receptor tyrosine kinases. For instance, replacement of the pyrimidine (B1678525) core in imatinib, a known PDGFR and c-kit inhibitor, with other heterocyclic systems has been explored to modulate potency and selectivity. drugbank.com
Structure-activity relationship (SAR) studies on related scaffolds, such as pyrazolo[3,4-d]pyrimidines, have identified compounds with potent inhibitory activity against VEGFR-2. nih.gov The nature and substitution pattern of the phenyl ring are often critical for achieving high potency. For example, in a series of furopyrimidine and thienopyrimidine derivatives, the presence of specific substituted phenyl ureas was crucial for potent VEGFR-2 inhibition. nih.gov This suggests that the 3,4-difluorophenyl moiety of this compound could contribute to binding at the active site of RTKs.
Below is a table of representative aminopyrimidine and related heterocyclic compounds and their inhibitory activities against various RTKs to illustrate the potential of this chemical class.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound A | 2-Anilino-4-(thiazol-5-yl)pyrimidine | c-Kit | 140 |
| Compound B | Substituted pyrazolo[3,4-d]pyrimidine | VEGFR2 | 21 |
| Compound C | Substituted furopyrimidine | VEGFR-2 | 33.4 |
This table presents data for structurally related compounds to illustrate the potential activity of the aminopyrazine class against RTKs.
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is linked to the proliferation of cancer cells. nih.gov The aminopyrimidine scaffold is a well-established core for CDK2 inhibitors. nih.gov Structure-based design has led to the discovery of highly potent and selective CDK2 inhibitors derived from (4-pyrazolyl)-2-aminopyrimidines. nih.gov For example, compound 17 from a series of (4-pyrazolyl)-2-aminopyrimidines demonstrated an IC50 of 0.29 nM against CDK2. nih.gov Another study on 2-aminopurine (B61359) derivatives also yielded potent CDK2 inhibitors, with compound 11l showing an IC50 of 19 nM. nih.gov The structural similarity of the aminopyrazine core to these active compounds suggests that this compound could exhibit inhibitory activity against CDK2.
The following table shows the CDK2 inhibitory activity of representative aminopyrimidine and purine (B94841) derivatives.
| Compound ID | Scaffold | IC50 (nM) |
| Compound 17 | (4-Pyrazolyl)-2-aminopyrimidine | 0.29 |
| Compound 11l | 2-Aminopurine derivative | 19 |
This table presents data for structurally related compounds to illustrate the potential activity of the aminopyrazine class against CDK2. nih.govnih.gov
Adaptor Associated Kinase 1 (AAK1) is involved in clathrin-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain and other neurological disorders. scienceopen.compatsnap.com The development of AAK1 inhibitors has involved the exploration of various chemical scaffolds. nih.gov While specific data for this compound is not available, inhibitors with an aminopyrazine core have been reported. medchemexpress.com The general structure of these inhibitors often includes a central heterocyclic core that forms hydrogen bonds with the kinase hinge region, and substituted aryl groups that occupy hydrophobic pockets.
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. Several classes of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, have been identified as potent Pim-1 inhibitors. nih.gov For example, compounds 17 and 19 in one study showed high inhibitory activity against Pim-1 with IC50 values of 43 nM and 26 nM, respectively. nih.gov The structure-activity relationships of these compounds often highlight the importance of specific substitutions on the heterocyclic and phenyl rings for achieving high potency. Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against Pim kinases.
The table below provides examples of Pim-1 kinase inhibitors with related scaffolds.
| Compound ID | Scaffold | IC50 (nM) |
| Compound 17 | Pyrazolo[3,4-b]pyridine | 43 |
| Compound 19 | Pyrazolo[3,4-b]pyridine | 26 |
| A substituted pyridone | Pyridone | 50 |
This table presents data for structurally related compounds to illustrate the potential activity of the aminopyrazine class against Pim kinases. nih.govdrugbank.com
Receptor Modulatory Activities
Adenosine (B11128) A2A receptors, particularly in the brain, are a promising target for therapeutic intervention in neurodegenerative conditions. wikipedia.org Antagonists of this receptor are of significant interest. The aminopyrazine scaffold has been incorporated into molecules designed as adenosine receptor antagonists. Although data specifically on this compound is limited, related structures have shown activity. For instance, a series of 2-aminoimidazo[4,5-b]pyridine-based compounds were optimized for A2A binding affinity and selectivity over the A1 subtype. nih.gov This highlights the utility of amino-heterocyclic structures in designing A2A antagonists.
The cannabinoid 1 (CB1) receptor is a target for conditions such as obesity. researchgate.net Research has been conducted on aminopyrazine derivatives as potential CB1 receptor antagonists. A series of 5,6-diaryl-2-amino-pyrazines were synthesized and found to possess antagonist-like properties at the CB1 receptor. nih.gov Subsequent optimization of this series focused on improving receptor potency and drug-like properties. nih.gov Another study transformed the carboxamide linker in a series of 5,6-diaryl-pyrazine-2-amide derivatives into a thioamide, which resulted in retained CB1 potency (below 10 nM) and improved solubility. nih.gov These studies confirm that the aminopyrazine core is a viable scaffold for developing CB1 receptor antagonists, though specific binding data for this compound is not available in the examined literature.
Table 2: Investigated Activities of Aminopyrazine Derivatives
| Target | Activity Class | Finding |
|---|---|---|
| SHP2 | Enzyme Inhibition | Aminopyrazine derivatives show inhibitory activity, with some compounds demonstrating potent antitumor effects. nih.govnih.gov |
| CB1 Receptor | Receptor Antagonism | Diaryl-aminopyrazine series demonstrate antagonist properties at the CB1 receptor. nih.govnih.gov |
Orexin (B13118510) Receptor Antagonism (Dual Orexin Receptor Antagonists)
A review of the scientific literature and patent databases did not yield specific data on the activity of this compound as an orexin receptor antagonist. Research on dual orexin receptor antagonists (DORAs) is an active field for the treatment of insomnia, but direct investigation of this particular compound for this activity has not been reported in the available literature.
Neurokinin-3 (NK-3) Receptor Antagonism
There is no available scientific literature or patent data indicating that this compound has been investigated as a neurokinin-3 (NK-3) receptor antagonist. While NK-3 antagonists are explored for various central nervous system disorders, this specific chemical entity does not appear in studies related to tachykinin receptor modulation. researchgate.net
G Protein-Coupled Receptor 6 (GPR6) Modulation
The G protein-coupled receptor 6 (GPR6), an orphan receptor primarily expressed in the striatum, has been identified as a promising therapeutic target for neurological conditions like Parkinson's disease. researchgate.net A significant body of research, including patents from Envoy Therapeutics and Takeda, has focused on pyrazine derivatives as potent GPR6 inverse agonists. researchgate.netfiercebiotech.comcontractpharma.com
Within these extensive studies, the compound this compound, also referred to as compound A-415 in docking studies, has been specifically identified as a GPR6 modulator. researchgate.net Docking studies predict that pyrazine-based inverse agonists fit within the GPR6 orthosteric binding pocket. The difluorophenyl group of A-415 is predicted to form a tilted-T interaction with the aromatic ring of the tryptophan residue W1.35. researchgate.net
Structure-activity relationship (SAR) investigations on related, more complex pyrido[3,4-b]pyrazine (B183377) scaffolds have provided insights into the role of the difluorophenyl moiety. For instance, replacing two chlorine atoms on the phenyl ring with two fluorine atoms (at the 2 and 5 positions) was found to decrease the potency by five-fold compared to the dichloro analog, indicating that the specific halogen substitution pattern is crucial for optimal activity. acs.org The development of advanced GPR6 inverse agonists, such as CVN424, emerged from this line of research on pyrazine derivatives. acs.orgmedchemexpress.com These compounds function by inhibiting the high constitutive activity of the GPR6 receptor, thereby reducing cyclic AMP (cAMP) signaling. researchgate.netmdpi.comnih.gov
Antimicrobial Activity Evaluation (In Vitro)
Antimycobacterial Spectrum and Efficacy
While specific antimycobacterial data for this compound is not detailed in the available literature, extensive research has been conducted on structurally related N-phenylpyrazine-2-carboxamides and aminopyrazine derivatives, highlighting the potential of this chemical class against Mycobacterium species. researchgate.net Pyrazinamide (B1679903), a cornerstone of tuberculosis treatment, is a pyrazine derivative, which has spurred the investigation of numerous analogs. nih.govnih.gov
Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis H37Rv. nih.gov For example, the derivative 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was found to have a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Similarly, various 5-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated potent activity against M. tuberculosis H37Ra, with some compounds exhibiting MIC values as low as 0.78 µg/mL. nih.gov Chlorinated N-phenylpyrazine-2-carboxamides have also been evaluated, with 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showing 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov These findings collectively suggest that the aminopyrazine scaffold, particularly with phenyl-ring substitutions, is a promising pharmacophore for the development of new antitubercular agents. rsc.orgresearchgate.net
Table 1: Antimycobacterial Activity of Related Pyrazine Derivatives
| Compound | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 µg/mL | nih.gov |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition @ 6.25 µg/mL | nih.gov |
Broad-Spectrum Antibacterial Activity
The antibacterial potential of aminopyrazine derivatives has been explored against a variety of bacterial pathogens. Research on N-substituted 3-aminopyrazine-2-carboxamides revealed that derivatives with phenyl substitutions possess antibacterial activity. nih.gov In a separate study, aminopyrazolo[1,5-a]pyrazines, a related heterocyclic system, demonstrated moderate bactericidal activity against several Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 31.25 to 250 µg/mL. nuph.edu.ua
Although on a different core structure, studies on pyrazole (B372694) derivatives have shown that difluorophenyl substitution can confer potent activity against Gram-positive bacteria. nih.gov This suggests that the 3,4-difluorophenyl group on the pyrazine ring of the title compound could contribute favorably to antibacterial efficacy. However, a study on 5-alkylamino-N-phenylpyrazine-2-carboxamides found no significant activity against the bacterial strains tested, indicating that specific structural features are critical for this biological effect. nih.gov
Table 2: Antibacterial Activity of Related Pyrazine Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Aminopyrazolo[1,5-a]pyrazines | S. aureus 209 | 31.25-250 µg/mL | nuph.edu.ua |
| Aminopyrazolo[1,5-a]pyrazines | B. subtilis ATCC 6633 | 31.25-250 µg/mL | nuph.edu.ua |
| Aminopyrazolo[1,5-a]pyrazines | M. luteus ATCC 4698 | 31.25-250 µg/mL | nuph.edu.ua |
Antifungal Efficacy
Several studies have documented the antifungal properties of the aminopyrazine chemical class. N-substituted 3-aminopyrazine-2-carboxamides were found to be active against fungal pathogens, notably Trichophyton interdigitale and Candida albicans. nih.gov Similarly, aminopyrazolo[1,5-a]pyrazines showed antifungal effects against C. albicans and C. krusei at concentrations between 31.25 and 250 µg/mL. nuph.edu.ua
Further investigations into chlorinated N-phenylpyrazine-2-carboxamides identified 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide as having the highest efficacy against Trichophyton mentagrophytes, with an MIC of 62.5 µmol/L. nih.gov In contrast, a different study on 5-alkylamino-N-phenylpyrazine-2-carboxamides reported only sporadic activity against the Candida genus, again emphasizing the high degree of structural specificity required for potent antifungal action. nih.gov
Table 3: Antifungal Activity of Related Pyrazine Derivatives
| Compound Class/Name | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-substituted 3-aminopyrazine-2-carboxamides | Candida albicans | Active | nih.gov |
| Aminopyrazolo[1,5-a]pyrazines | Candida albicans 669/1080 | 31.25-250 µg/mL | nuph.edu.ua |
| Aminopyrazolo[1,5-a]pyrazines | Candida krusei ATCC 6258 | 31.25-250 µg/mL | nuph.edu.ua |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L | nih.gov |
Anticancer and Antiproliferative Mechanisms (In Vitro)
The ability to induce cell cycle arrest and apoptosis in cancer cells is a key mechanism for many anticancer drugs. While direct evidence for this compound is not available, studies on structurally related compounds, particularly those containing pyrazole and pyrazine rings, indicate a potential for such activity.
For example, novel hederagenin-pyrazine derivatives have been shown to induce early apoptosis and cause cell-cycle arrest at the synthesis (S) phase in A549 human non-small-cell lung cancer cells. mdpi.com Similarly, certain pyrazoline derivatives have been found to induce cell cycle arrest and apoptosis in various cancer cell lines. tsijournals.com Research on pyrazolo[3,4-d]pyrimidine derivatives has also demonstrated their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net
Furthermore, studies on other heterocyclic compounds have shown that they can trigger apoptosis through various signaling pathways, including the mitochondrial pathway, and by regulating the expression of key proteins involved in cell cycle control and apoptosis such as caspases and the Bcl-2 family of proteins. nih.govcapes.gov.brnih.govmdpi.comresearchgate.net For instance, a series of researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives were found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis. nih.gov
These findings from related heterocyclic compounds suggest that this compound may possess the ability to induce cell cycle arrest and apoptosis, which warrants further investigation.
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process can have therapeutic potential in various diseases.
A notable compound in this area is BAM15, a mitochondrial uncoupler that is structurally related to this compound. BAM15 has been identified as a novel mitochondrial protonophore uncoupler that does not depolarize the plasma membrane, making it less cytotoxic than traditional uncouplers like FCCP. nih.govnih.gov Studies have shown that BAM15 effectively increases mitochondrial respiration in L6 myoblast cells. nih.gov It has been demonstrated to be a potent and selective mitochondrial uncoupler that enhances mitochondrial respiration and metabolic flexibility. nih.gov
BAM15 has been shown to be orally bioavailable and to increase nutrient oxidation, leading to a decrease in body fat mass without affecting food intake or lean body mass in mice. vt.edu It has also been shown to protect against diet-induced obesity and improve glycemic control. embopress.org The mechanism of action involves disrupting the coupling between electron transport and ATP synthesis, which in turn activates pivotal signaling pathways such as AMPK. nih.gov
The data from studies on BAM15 strongly suggest that fluorinated pyrazine derivatives, including potentially this compound, possess mitochondrial uncoupling activity.
Table 1: Mitochondrial Uncoupling Activity of BAM15 This table is based on data for the related compound BAM15.
| Cell Line | Activity | Observations |
| L6 Myoblasts | Increased mitochondrial respiration | BAM15 was as potent as FCCP in increasing oxygen consumption. nih.gov |
| NMuLi Cells | Increased oxygen consumption rate | BAM15 was ~7-fold more potent than DNP. vt.edu |
| C2C12 Myoblasts | Enhanced mitochondrial respiratory kinetics | Sustained activation of AMPK was observed. embopress.org |
This is an interactive table. Click on the headers to sort.
An ideal anticancer agent should exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. While specific data for this compound is not available, studies on related pyrazine and pyrazole derivatives have addressed this important aspect.
For example, a study on novel hederagenin-pyrazine derivatives showed that the most promising compound exhibited antitumor activity against A549 lung cancer cells comparable to cisplatin, while showing lower cytotoxicity to normal MDCK and H9c2 cell lines. mdpi.com Some pyrazoline derivatives have also demonstrated cytotoxic selectivity between tumor cells and normal mouse embryonic fibroblast cells. tsijournals.com
Research on pyrazine sorafenib (B1663141) analogs revealed that while some compounds had strong antiproliferative activity, they also showed cytotoxicity to normal human fibroblast cells. However, one promising derivative did not diminish the proliferative capacity of normal cells, indicating potential for selective action. osti.gov Similarly, a study on 4,4'-difluorobenzhydrol carbamates, which also contain a difluoro-phenyl group, aimed to develop ligands with favorable binding properties and potentially lower off-target effects. mdpi.com
These findings highlight that the cytotoxic selectivity of pyrazine and related heterocyclic derivatives can vary significantly based on their specific chemical structure. Therefore, it is crucial to evaluate the selectivity profile of this compound to determine its therapeutic potential as an anticancer agent.
Table 2: Cytotoxic Selectivity of Related Pyrazine Derivatives This table is based on data for related compounds and not the specific subject of this article.
| Compound Type | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity Observation |
| Hederagenin-pyrazine derivative (Compound 9) | A549 (Lung) | MDCK, H9c2 | Lower cytotoxicity on normal cells compared to cisplatin. mdpi.com |
| Pyrazoline derivatives | HepG-2, Hela | NIH/3T3 | Less cytotoxicity to normal cells. tsijournals.com |
| Pyrazine sorafenib analog (Compound 6c) | HepG2, HeLa, A549 | Human fibroblast | Did not diminish proliferative capacity of normal cells. osti.gov |
This is an interactive table. Click on the headers to sort.
Immunomodulatory and Anti-inflammatory Effects
The immunomodulatory and anti-inflammatory properties of heterocyclic compounds are of great interest for the development of new therapeutic agents. While direct studies on this compound are lacking, research on related pyrazine and pyrazole derivatives suggests potential in this area.
Aminopyrazinyl derivatives, including N,N'-di-(2-pyrazinyl)-methylene-diamines and 3-(2'-pyrazinyl)-thiazolidinones, have been found to possess anti-inflammatory and analgesic properties with low acute toxicity. nih.gov Pyrazole derivatives have also been extensively studied as anti-inflammatory agents, with some showing potent activity in both in vivo and in vitro models. rjpbr.commdpi.commdpi.com
The mechanisms underlying these effects can be diverse. For example, some pyrimidine derivatives exhibit anti-inflammatory and antioxidant properties through the selective inhibition of COX-2. nih.gov Other compounds, such as certain aminoguanidine (B1677879) derivatives, inhibit both 5-lipoxygenase and cyclooxygenase enzymes. google.com The mitochondrial uncoupler BAM15, a close analog of the subject compound, has also been shown to mitigate inflammation. youtube.com
These findings from related compounds suggest that this compound may have immunomodulatory and anti-inflammatory potential, which should be explored in future studies.
Computational Chemistry and in Silico Approaches for 6 3,4 Difluorophenyl Pyrazin 2 Amine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is crucial in drug design for understanding and predicting how a potential drug molecule might interact with its biological target. researchgate.netnih.gov
Elucidation of Binding Modes and Key Residue Interactions
This subsection would typically detail the specific binding pose of 6-(3,4-difluorophenyl)pyrazin-2-amine within the active site of a target protein. Analysis would identify key amino acid residues that interact with the ligand through various non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netnih.gov For pyrazine-based compounds, interactions often involve hydrogen bonds to the pyrazine (B50134) nitrogen atoms and π-stacking with aromatic residues like phenylalanine or histidine. researchgate.net However, no studies documenting these specific interactions for this compound were found.
Prediction of Binding Affinities and Conformational Preferences
Computational tools are used to estimate the binding affinity (often expressed as a binding free energy or docking score), which quantifies the strength of the interaction between the ligand and its target protein. mdpi.com This prediction helps in ranking potential drug candidates. nih.gov The analysis also reveals the most stable conformation (three-dimensional shape) of the ligand when it is bound to the receptor. Despite the availability of methods for these predictions, no published data on the binding affinity or conformational preferences of this compound with any specific protein target could be located.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netmdpi.com These calculations provide fundamental insights into a molecule's stability, reactivity, and other physicochemical characteristics.
Frontier Molecular Orbital (FMO) Analysis (E_HOMO, E_LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netnih.gov A small energy gap generally indicates higher chemical reactivity. nih.gov No specific calculated values for the HOMO energy, LUMO energy, or the resulting energy gap for this compound are available in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net This information helps predict how a molecule will interact with other molecules and is particularly useful for understanding sites susceptible to electrophilic and nucleophilic attack. researchgate.net No MEP maps for this compound have been published.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change under intense light, such as from a laser. Organic molecules with extended π-conjugated systems can exhibit significant NLO effects. Computational methods can predict NLO properties like the first-order hyperpolarizability (β), which indicates the potential of a molecule for applications in photonic technologies. A review of existing literature did not yield any studies on the predicted or measured NLO properties of this compound.
Derivation of Chemical Reactivity Descriptors
The calculation process involves optimizing the molecule's geometry and then determining the energies of its neutral, anionic (N+1 electron), and cationic (N-1 electron) states. These energy values are used to calculate the various descriptors. For instance, the ionization potential (IP) and electron affinity (EA) are derived from the energy differences between these states. Subsequently, chemical hardness (η) and electronegativity (χ) can be determined, which together provide a measure of the molecule's resistance to change in its electron distribution. The electrophilicity index (ω) quantifies the molecule's ability to accept electrons, indicating its behavior as an electrophile. researchgate.net
Fukui functions (f(r)) are crucial for identifying specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the electron density changes at each atom upon the addition or removal of an electron, researchers can pinpoint the most reactive centers. For this compound, this analysis would likely highlight the nitrogen atoms of the pyrazine ring and the amine group as key sites for interaction. Such theoretical studies are invaluable for predicting the metabolic fate of the compound and for designing derivatives with modified reactivity profiles. researchgate.netresearchgate.net
Table 1: Representative Global Reactivity Descriptors (Illustrative Data) This table illustrates the types of data generated from DFT calculations for a molecule like this compound. Actual values would require specific quantum chemical computations.
| Descriptor | Symbol | Formula | Illustrative Value (Gas Phase) | Illustrative Value (Aqueous) |
|---|---|---|---|---|
| Ionization Potential | IP | E(N-1) - E(N) | 8.2 eV | 7.9 eV |
| Electron Affinity | EA | E(N) - E(N+1) | 0.5 eV | 0.8 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 3.85 eV | 3.55 eV |
| Electronegativity | χ | (IP + EA) / 2 | 4.35 eV | 4.35 eV |
| Electrophilicity Index | ω | χ² / (2η) | 2.46 eV | 2.66 eV |
Advanced Computational Modeling Techniques
Advanced computational modeling provides deeper insights into the dynamic behavior and interaction potential of this compound, guiding further experimental research.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the conformational stability and dynamics of molecules over time. nih.gov For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site. mdpi.comnih.gov The simulation tracks the movements of each atom in the molecule by solving Newton's equations of motion, providing a trajectory that illustrates conformational changes. mdpi.com
A key analysis performed on the MD trajectory is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone or heavy atoms from a reference structure over time. nih.govnih.gov A stable RMSD value suggests that the molecule has reached an equilibrium state and maintains a consistent conformation. nih.gov For this compound, this analysis would focus on the rotational freedom around the single bond connecting the difluorophenyl and pyrazine rings, as well as the flexibility of the amine group. These simulations can help determine the most stable and energetically favorable conformations that the molecule is likely to adopt, which is critical for understanding its interaction with biological targets. acs.org
Table 2: Key Parameters in MD Simulations for Conformational Analysis
| Parameter | Description | Purpose for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | To assess the overall structural stability and convergence of the simulation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible regions, such as the rotation of the phenyl ring or movement of the amine group. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | To monitor changes in the overall shape and size of the molecule during the simulation. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | To analyze the conformational preferences of the rotatable bond between the pyrazine and phenyl rings. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds with solvent or target molecules. | To understand the stability of interactions involving the amine group and pyrazine nitrogens. mdpi.com |
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize inhibitors. nih.govsemanticscholar.org If the target for this compound is known (e.g., a kinase), SBDD can be employed to understand and improve its binding affinity and selectivity. nih.gov The process begins with the determination of the target's 3D structure, often through X-ray crystallography, with the compound bound in the active site. This provides a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.govnih.gov
Based on this structural information, modifications to the this compound scaffold can be proposed to enhance these interactions. For example, the difluorophenyl group might fit into a hydrophobic pocket, while the aminopyrazine core could form critical hydrogen bonds with the protein's backbone, a common binding motif for kinase inhibitors. cardiff.ac.uk
De novo design principles take this a step further by computationally constructing novel molecules or functional groups that are predicted to have high affinity for the target's binding site. nih.govnih.gov Starting with the this compound scaffold, algorithms can explore different chemical substitutions to design new analogs with improved pharmacological properties, such as increased potency or better selectivity. nih.govbiorxiv.org This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov
Table 3: Workflow for Structure-Based Drug Design (SBDD)
| Step | Description | Application to this compound |
|---|---|---|
| 1. Target Identification & Validation | Identify the biological target responsible for a disease and confirm its role. | Determine the specific protein (e.g., kinase, enzyme) that the compound inhibits. |
| 2. Structure Determination | Obtain the 3D structure of the target protein, preferably in complex with the ligand. | Co-crystallize the target protein with this compound. |
| 3. Binding Site Analysis | Analyze the shape, size, and chemical environment of the ligand-binding pocket. | Identify key amino acid residues that interact with the difluorophenyl and aminopyrazine moieties. nih.gov |
| 4. In Silico Ligand Design | Computationally design new molecules or modify the existing ligand to improve binding. | Use de novo design to suggest modifications that enhance interactions or target selectivity. nih.gov |
| 5. Synthesis and In Vitro Testing | Synthesize the newly designed compounds and test their activity and properties. | Synthesize promising analogs and evaluate their inhibitory potency (e.g., IC₅₀). |
| 6. Iterative Optimization | Repeat steps 2-5 to refine the molecular design for optimal efficacy and safety. | Use the structural and activity data from new analogs to guide the next design cycle. nih.gov |
In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. sourceforge.ionih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. When applied to this compound research, the compound itself can serve as a template or query for searching vast virtual ligand libraries. nih.gov
These libraries can contain millions to billions of compounds that are commercially available or synthetically feasible. youtube.com Ligand-based virtual screening identifies molecules in the library that have a similar 2D or 3D structure to the known active compound, this compound. Structure-based virtual screening, or docking, computationally fits library compounds into the 3D structure of the biological target to predict their binding affinity and pose. nih.govnih.gov
The use of reaction-based virtual libraries allows for the exploration of novel chemical space by generating compounds in silico through known chemical reactions applied to available building blocks. youtube.com This approach can lead to the discovery of novel analogs of this compound with potentially superior properties, expanding the chemical diversity of potential drug candidates. mdpi.com
Table 4: Types of Virtual Ligand Libraries for In Silico Screening
| Library Type | Description | Application in Screening for Analogs |
|---|---|---|
| Commercial Libraries | Collections of compounds that are readily available for purchase from chemical vendors (e.g., Enamine, eMolecules). youtube.com | Quickly identify and procure structurally similar or diverse compounds for immediate testing. |
| In-House Libraries | Proprietary collections of compounds synthesized within a specific research organization. | Screen for novel active compounds from an internal, often structurally unique, chemical space. |
| Fragment Libraries | Collections of small, low-molecular-weight molecules ("fragments"). | Identify small fragments that bind to the target, which can then be grown or linked to build more potent molecules based on the this compound scaffold. |
| Focused Libraries | Libraries designed to contain compounds with a higher probability of hitting a specific target family (e.g., kinases, GPCRs). youtube.com | Screen a curated set of compounds more likely to inhibit the same target as the query compound. |
| Reaction-Based Virtual Libraries | Vast libraries of synthetically accessible compounds generated computationally using established chemical reactions and building blocks. youtube.com | Explore a massive, untapped chemical space to design novel, synthesizable analogs with improved properties. |
Emerging Research Avenues and Future Perspectives for 6 3,4 Difluorophenyl Pyrazin 2 Amine
Strategies for Lead Optimization and Pre-clinical Candidate Development
Lead optimization is a crucial phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its efficacy, safety, and pharmacokinetic properties. For 6-(3,4-difluorophenyl)pyrazin-2-amine, this process involves systematic medicinal chemistry efforts to modulate its structure for improved drug-like characteristics.
Another critical aspect of lead optimization is improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A compound with high potency in vitro may fail in vivo due to poor solubility, rapid metabolism, or inability to reach its target tissue. Strategies to address these issues include:
Improving Solubility: Introducing polar functional groups can enhance aqueous solubility, which is often a challenge for flat aromatic structures. nih.gov
Modulating Metabolism: The difluorophenyl group is often incorporated to block metabolic oxidation at those positions, a common strategy to improve metabolic stability and prolong the compound's half-life in the body.
Enhancing Permeability: Optimizing lipophilicity is key to ensuring the molecule can cross cellular membranes to reach its site of action.
The ultimate aim of this multiparameter optimization is to identify a pre-clinical candidate (PCC) with a balanced profile of potency, selectivity, and favorable pharmacokinetics, justifying its advancement into more extensive in vivo studies.
Table 1: Key Strategies for Lead Optimization of Pyrazine (B50134) Derivatives
| Optimization Strategy | Objective | Example Approach |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Synthesize analogues with varied substituents on the phenyl and pyrazine rings to probe interactions with the biological target. |
| ADME Profiling | Improve drug-like properties | Introduce polar groups to increase solubility; use fluorine substitution to block metabolic hotspots. nih.gov |
| Reduction of Off-Target Activity | Minimize potential side effects | Screen the lead compound against a panel of common off-targets (e.g., kinases, ion channels) and modify the structure to reduce unwanted interactions. |
| Physicochemical Property Enhancement | Improve formulation and bioavailability | Modify the structure to achieve an optimal balance of lipophilicity and polarity (LogP/LogD). |
Exploration of Novel Therapeutic Targets and Disease Indications
Pyrazine derivatives are known to interact with a wide range of biological targets, suggesting that this compound could have therapeutic applications beyond a single disease area. mdpi.com
Oncology: A significant body of research points to the anticancer potential of pyrazine compounds. nih.govresearchgate.net One promising avenue is the inhibition of signaling pathways crucial for cancer cell survival and proliferation. For instance, recent studies on novel pyrazine derivatives have demonstrated their ability to suppress the JAK/STAT3 signaling pathway. nih.gov This pathway is often overactive in various cancers, and its inhibition can lead to apoptosis (programmed cell death) in tumor cells. The lead compounds in these studies showed significant anticancer activity in xenograft mouse models, establishing a strong rationale for investigating this compound as a potential JAK/STAT3 inhibitor. nih.gov
Inflammatory Diseases: Chronic inflammation underlies many human diseases. Certain pyrazole (B372694) and pyridine (B92270) derivatives have been shown to inhibit key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). nih.gov Given the structural similarities, exploring the anti-inflammatory potential of this compound by testing its activity against these cytokines could open up new therapeutic possibilities for conditions like rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: The heterocyclic nature of pyrazines is also found in various antimicrobial agents. mdpi.comnih.gov For example, pyrazinamide (B1679903) is a frontline drug for treating tuberculosis. mdpi.com Novel triazolopyrazine derivatives have shown antibacterial activity against pathogens like S. aureus and E. coli, potentially by targeting bacterial enzymes such as topoisomerase IV. nih.gov This suggests that this compound could be evaluated as a scaffold for developing new antibacterial agents.
Table 2: Potential Therapeutic Targets and Indications for Pyrazine Derivatives
| Therapeutic Area | Potential Target(s) | Disease Indication(s) | Supporting Evidence |
|---|---|---|---|
| Oncology | JAK/STAT3 Pathway, other kinases | Various Cancers (e.g., Ovarian) | Pyrazine derivatives have shown significant antiproliferative activity in cancer cell lines and in vivo models. nih.gov |
| Inflammatory Diseases | TNF-alpha, IL-6 | Rheumatoid Arthritis, Psoriasis | Structural analogues like pyrazolo[3,4-b]pyridines are potent inhibitors of inflammatory cytokines. nih.gov |
| Infectious Diseases | Bacterial Topoisomerase IV, DNA Gyrase | Bacterial Infections | Triazolopyrazine derivatives exhibit notable antibacterial activity. nih.gov |
| Diabetes Mellitus | DPP-4 Enzyme | Type II Diabetes | The drug Sitagliptin contains a triazolopyrazine core, highlighting the utility of this scaffold in metabolic diseases. mdpi.comnih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazine Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. nih.govnih.gov These computational tools can be powerfully applied to the development of pyrazine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to establish a mathematical correlation between the chemical structure of a compound and its biological activity. youtube.com For pyrazine derivatives, a QSAR model could be trained on a dataset of synthesized analogues and their measured potencies. This model could then predict the activity of new, yet-to-be-synthesized pyrazine compounds, allowing researchers to prioritize the most promising candidates and guide synthetic efforts more efficiently. youtube.com
De Novo Drug Design: Deep learning architectures, such as generative models, can design entirely new molecules. researchgate.net By learning from the vast chemical space of known active compounds, these models can generate novel pyrazine-based structures that are optimized for specific properties, such as high predicted binding affinity to a target protein or favorable ADME characteristics. nih.gov
ADMET Prediction: AI algorithms can predict the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, permeability, and potential toxicity. nih.gov Applying these predictive models early in the discovery process for pyrazine derivatives can help researchers filter out compounds likely to fail later due to poor drug-like properties, saving significant time and resources.
Target Identification: AI can also analyze large-scale biological data (genomics, proteomics) to identify and validate new therapeutic targets. nih.gov By integrating data from studies on various pyrazine compounds, AI could uncover novel mechanisms of action or identify new disease pathways where these molecules might be effective.
Development of Advanced Pharmacological Evaluation Models (In Vivo pre-clinical)
Once a promising pre-clinical candidate like an optimized derivative of this compound is identified, its efficacy and safety must be evaluated in relevant biological systems. The development of advanced in vivo models is crucial for accurately predicting how a drug will behave in humans.
For oncology, the standard model has been the subcutaneous xenograft, where human cancer cells are implanted in immunodeficient mice. nih.gov However, more sophisticated models are gaining prominence:
Patient-Derived Xenografts (PDXs): These models involve implanting tumor tissue directly from a human patient into a mouse. PDX models better retain the genetic diversity and heterogeneity of the original human tumor, offering a more predictive assessment of therapeutic response.
Humanized Mouse Models: These are mice engineered to have components of a human immune system. They are invaluable for evaluating immunotherapies and understanding the interaction between a drug candidate and human immune cells in the context of a tumor.
For other potential indications, specific models are required. To test anti-inflammatory activity, models of induced inflammation, such as collagen-induced arthritis in rodents, are used. For evaluating antibacterial efficacy, infection models where animals are challenged with a specific pathogen are employed. The choice of model is critical and must be tailored to the therapeutic hypothesis being tested.
Table 3: Examples of Advanced In Vivo Models for Pre-clinical Evaluation
| Model Type | Description | Application for Pyrazine Derivatives |
|---|---|---|
| Patient-Derived Xenograft (PDX) | Implantation of a patient's tumor tissue into an immunodeficient mouse. | Testing anticancer efficacy against a tumor that reflects human cancer heterogeneity. |
| Humanized Mouse Model | A mouse engrafted with human hematopoietic stem cells to develop a humanized immune system. | Evaluating immuno-oncology effects or interactions with the human immune system. |
| Collagen-Induced Arthritis Model | Induction of arthritis in rodents by immunization with collagen. | Assessing potential anti-inflammatory activity for treating autoimmune diseases. |
| Bacterial Infection Models | Inducing a specific bacterial infection in animals to test antimicrobial efficacy. | Determining the in vivo effectiveness against pathogens like S. aureus or E. coli. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 6-(3,4-Difluorophenyl)pyrazin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves coupling a pyrazin-2-amine core with a 3,4-difluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions. Key steps include:
- Precursor selection : Use 6-chloropyrazin-2-amine as a starting material, reacting with 3,4-difluoroaniline under palladium catalysis (e.g., Suzuki-Miyaura coupling) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Catalyst loading : Pd(PPh₃)₄ (0.5–2 mol%) improves yield while minimizing side reactions.
- Temperature control : Maintain 80–100°C to balance reaction rate and decomposition risks.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Confirm regiochemistry and fluorine substitution patterns. Fluorine atoms induce distinct splitting in adjacent proton signals .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection).
- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
- Elemental analysis : Match experimental C/H/N/F percentages with theoretical values .
Q. What are the primary challenges in achieving regioselectivity during synthesis?
- Key challenges :
- Competing substitution sites : The pyrazine ring’s electron-deficient nature can lead to multiple substitution sites. Use steric directing groups (e.g., methyl) or meta-directing fluorine substituents to guide reactivity .
- Byproduct formation : Optimize stoichiometry (1:1.2 ratio of pyrazinamine to aryl halide) and employ scavengers (e.g., molecular sieves) to absorb excess reagents .
Advanced Research Questions
Q. How do fluorine substituents on the phenyl ring influence binding affinity to biological targets?
- Mechanistic insights :
- Lipophilicity enhancement : Fluorine increases membrane permeability, improving cellular uptake .
- Hydrogen bonding : Fluorine acts as a weak hydrogen-bond acceptor, stabilizing interactions with target proteins (e.g., kinases or GPCRs) .
- Electron-withdrawing effects : Polarize the aromatic ring, enhancing π-π stacking with hydrophobic enzyme pockets .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Troubleshooting steps :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch compound purity .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., Western blot for kinase inhibition) .
Q. How can computational methods predict interaction mechanisms with enzymes like DPP-IV or kinases?
- Computational workflow :
- Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., p38 MAP kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions .
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity data to design optimized analogs .
Q. What experimental designs are optimal for SAR studies targeting anticancer activity?
- SAR framework :
- Systematic substitution : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃) on the phenyl or pyrazine rings .
- Biological testing : Screen against cancer cell lines (e.g., MCF-7, A549) and normal cells to assess selectivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., amine for H-bond donation, fluorine for hydrophobic contact) using MOE software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
